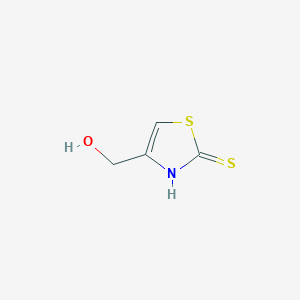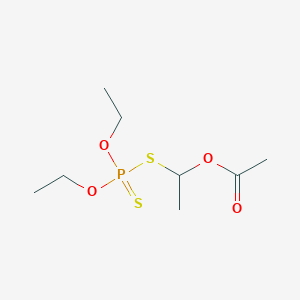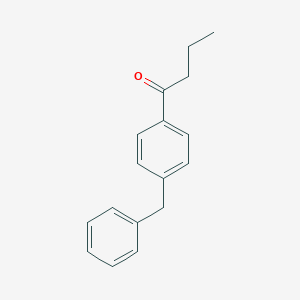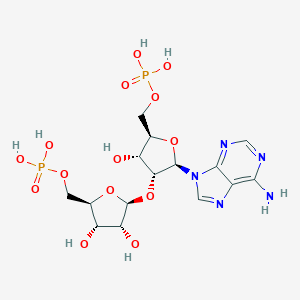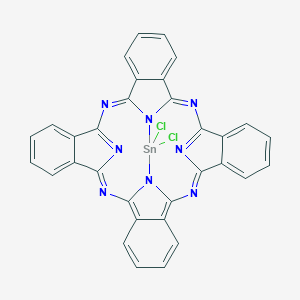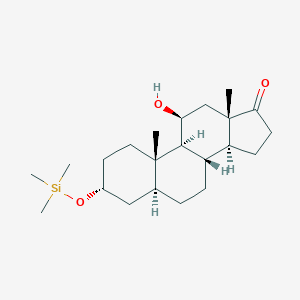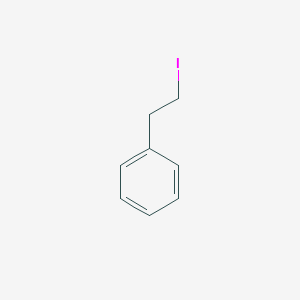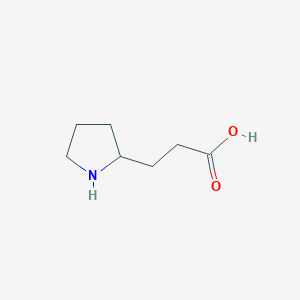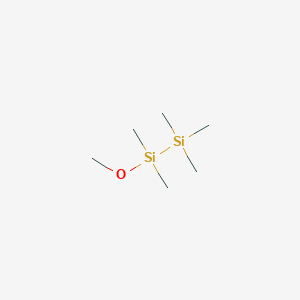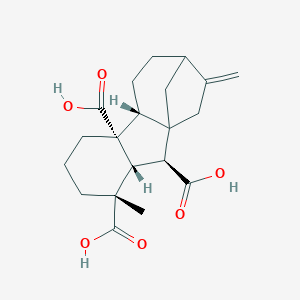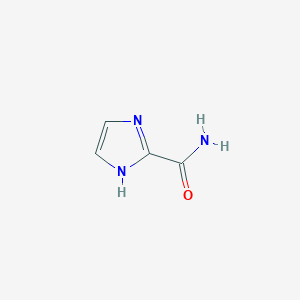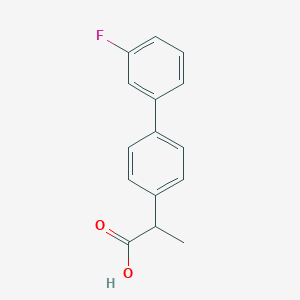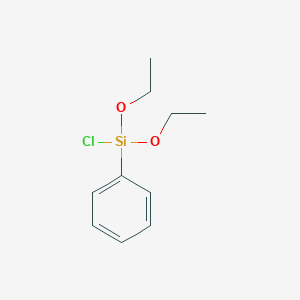![molecular formula C25H38N2O6 B101991 methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate CAS No. 15939-53-4](/img/structure/B101991.png)
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called bafilomycin A1, which is known for its ability to inhibit lysosomal acidification. In
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been studied for its potential therapeutic applications in several areas, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit autophagy and induce apoptosis in cancer cells. In infectious disease research, it has been shown to inhibit the replication of certain viruses, such as dengue virus and Zika virus. In neurodegenerative disorder research, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves the inhibition of lysosomal acidification, which leads to the accumulation of autophagosomes and the inhibition of autophagy. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components. Inhibition of autophagy can lead to the accumulation of damaged cellular components and the induction of apoptosis.
Biochemische Und Physiologische Effekte
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit autophagy. In infectious disease models, it has been shown to inhibit viral replication. In animal models of neurodegenerative disorders, it has been shown to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate in lab experiments is its ability to inhibit lysosomal acidification and induce apoptosis in cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the compound may have off-target effects that could limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate. One direction is to explore its potential therapeutic applications in other areas, such as autoimmune diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other cellular pathways. Finally, research could focus on developing more effective derivatives of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves several steps, including the protection of the carboxylic acid group, the formation of an amide bond, and the deprotection of the carboxylic acid group. The final product is obtained through a condensation reaction between a protected amino acid and a protected dipeptide.
Eigenschaften
CAS-Nummer |
15939-53-4 |
|---|---|
Produktname |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
Molekularformel |
C25H38N2O6 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C25H38N2O6/c1-4-5-6-7-8-9-13-16-22(28)26-20(18-23(29)32-2)24(30)27-21(25(31)33-3)17-19-14-11-10-12-15-19/h10-12,14-15,20-21H,4-9,13,16-18H2,1-3H3,(H,26,28)(H,27,30)/t20-,21-/m0/s1 |
InChI-Schlüssel |
UPFSNKPFFUZUMI-SFTDATJTSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



